Gallium(III) trifluoromethanesulfonate
Overview
Description
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a Lewis acid catalyst that has been extensively studied for its application in various organic transformations. It is known for its high selectivity, turnover frequency, and stability in aqueous media, making it a sustainable catalyst for green chemistry .
Synthesis Analysis
Gallium triflate can be synthesized from gallium metal or gallium chloride in excess trifluoromethanesulfonic acid under reflux conditions. This synthesis is straightforward and yields a catalyst that is water-tolerant, soluble, and requires low catalyst loading for driving acid-catalyzed reactions . Additionally, subvalent gallium triflates have been prepared by reacting GaCp* with trifluoromethanesulfonic acid, which can serve as precursors for gallium cluster compounds .
Molecular Structure Analysis
The molecular structure of gallium triflate has been characterized in various studies. For instance, gallium(III) tetraphenylporphyrinates with anionic sulfur ligands have been prepared, serving as structural models for iron(III) heme sites with sulfur coordination. These compounds exhibit stability towards reduction, allowing for detailed investigation of their solid-state structures . Furthermore, the crystal structure of a methylsulfonato-(octaethylporphyrinato)-gallium(III) complex has been determined, revealing a five-coordinated gallium atom .
Chemical Reactions Analysis
Gallium triflate has been employed as a catalyst in a variety of chemical reactions. It catalyzes the regioselective rearrangement of 2-substituted vinylepoxides into unsaturated carbonyl compounds with high selectivity . It also promotes the ring opening of epoxides to form beta-hydroxy sulfides and sulfoxides under solvent-free conditions or in water, respectively . In Friedel-Crafts reactions, gallium triflate facilitates the adamantylation and isopropylation of aromatics, as well as acylation and benzoylation, with the ability to be recovered and reused without loss of activity .
Physical and Chemical Properties Analysis
Gallium triflate is notable for its water tolerance and reusability as a Lewis acid catalyst. It has been shown to catalyze reactions with high chemo- and regioselectivity, yielding high product yields. Its stability in water allows for the exploration of substrates and the development of new synthetic protocols in aqueous media, which is beneficial for reducing hazardous waste from organic solvents . The compound also reacts with trimethylamine, forming adducts of variable composition .
Scientific Research Applications
Catalyst in Friedel-Crafts Reactions
Gallium(III) trifluoromethanesulfonate is utilized in Friedel-Crafts alkylation and acylation reactions. Its notable qualities include being an excellent catalyst for adamantylation of toluene, operational efficiency even in the presence of water, and recyclability without loss of activity. This environmentally friendly characteristic is significant in the field of sustainable and green chemistry (Prakash et al., 2003).
Versatile Lewis Acid Catalyst
Gallium(III) triflate is recognized for its versatility as a Lewis acid catalyst in various acid-catalyzed reactions including Friedel-Crafts alkylation and hydroxyalkylation. Its water tolerance, low catalyst loading requirement, high selectivity, stability, and recyclability make it a prime candidate in sustainable synthetic processes, especially in synthesizing biologically active heterocycles (Prakash et al., 2012).
Structural Studies
In structural chemistry, the solvated Gallium(III) ion has been examined using extended X-ray absorption fine structure (EXAFS) spectroscopy. This research reveals insights into the coordination and molecular structure of Gallium(III) compounds, contributing to a deeper understanding of gallium chemistry (Topel et al., 2011).
Interactions with Serum Proteins
Studies on investigational anticancer gallium(III) drugs, such as Tris(8-quinolinolato)gallium(III), have focused on their interaction with serum proteins and distribution patterns in tissue. Such research is vital for understanding the pharmacodynamics and potential therapeutic applications of gallium-based compounds (Hummer et al., 2012).
Anticancer Drug Development
Gallium(III) complexes have been characterized for their potential in inhibiting tumor growth. The examination of their solubility, stability, lipophilicity, and binding to serum proteins is crucial for developing effective anticancer drugs (Rudnev et al., 2006).
Hydroxyalkylation of Aromatics
Gallium(III) triflate has been employed as a catalyst in the superacid catalyzed Friedel-Crafts hydroxyalkylation of aromatics with ethyl trifluoropyruvate. This demonstrates its role in synthesizing Mosher's acid analogs, contributing to the field of organic synthesis (Prakash et al., 2003).
Safety And Hazards
properties
IUPAC Name |
gallium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXNPRUOXPBII-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9GaO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370051 | |
Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium(III) trifluoromethanesulfonate | |
CAS RN |
74974-60-0 | |
Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gallium(III) trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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